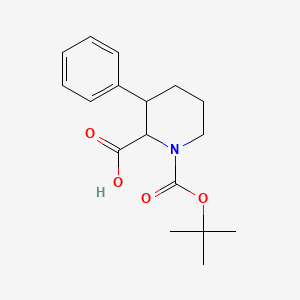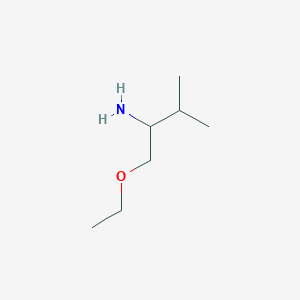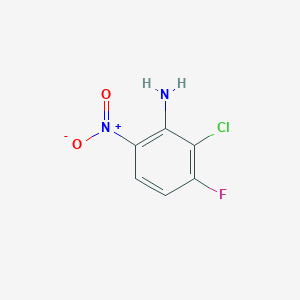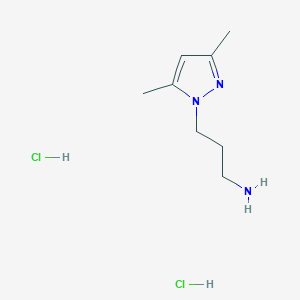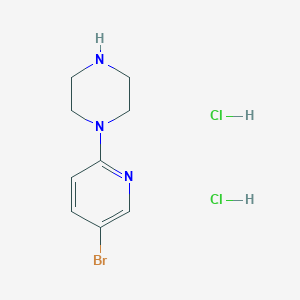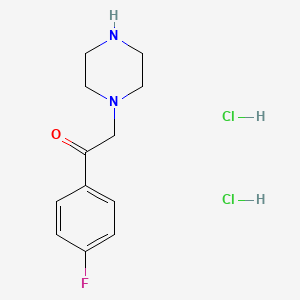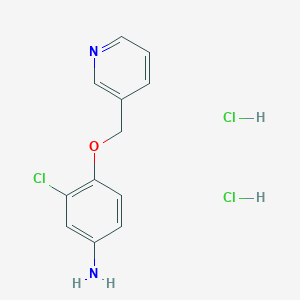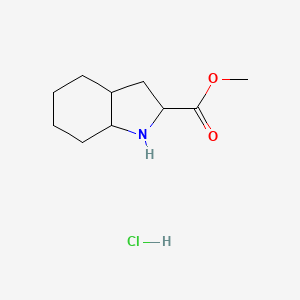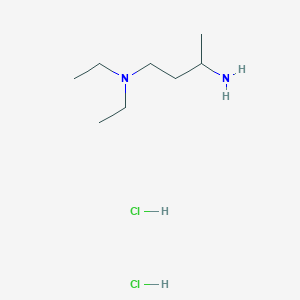
3-(4-Bromo-2-fluorophenyl)propanamide
Descripción general
Descripción
“3-(4-Bromo-2-fluorophenyl)propanamide” is a chemical compound with the CAS Number: 1330750-25-8 . It has a molecular weight of 246.08 and its IUPAC name is 3-(4-bromo-2-fluorophenyl)propanamide .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-2-fluorophenyl)propanamide” can be represented by the linear formula C9H9BrFNO . The InChI code for this compound is 1S/C9H9BrFNO/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H2,12,13) .Physical And Chemical Properties Analysis
“3-(4-Bromo-2-fluorophenyl)propanamide” has a molecular weight of 246.08 . Its IUPAC name is 3-(4-bromo-2-fluorophenyl)propanamide . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Research on selective androgen receptor modulators (SARMs), such as S-1, reveals the importance of understanding the pharmacokinetics and metabolism of propanamide derivatives. For instance, S-1 demonstrated low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 h in rats, with oral bioavailability ranging from 55% to 60% (Wu et al., 2006). This study emphasizes the need for detailed pharmacokinetic and metabolic profiling in drug development.
Receptor Binding
N-substituted tropane derivatives, including those with modifications similar to 3-(4-Bromo-2-fluorophenyl)propanamide, have been studied for their binding characteristics to cocaine recognition sites. Such research could provide insights into the development of new therapeutic agents targeting specific receptors (Milius et al., 1991).
Sensing Applications
Derivatives of stibonium cations have been utilized for the sensing of fluoride ions in water, demonstrating the potential of propanamide derivatives in environmental and analytical chemistry. The specific turn-on fluorescence response upon fluoride binding highlights the utility of these compounds in selective sensing applications (Hirai et al., 2016).
Metabolic Profiling
The detection of new metabolites and understanding their formation pathways are critical for assessing the safety profile of therapeutic agents. Studies on compounds like flutamide have identified new N-oxidized metabolites, contributing to our understanding of drug metabolism and potential toxicities (Goda et al., 2006).
Propiedades
IUPAC Name |
3-(4-bromo-2-fluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSPLAGTFZZHPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



